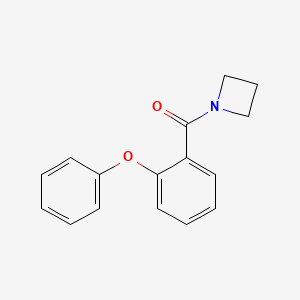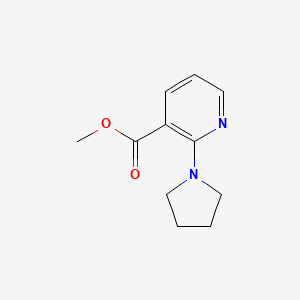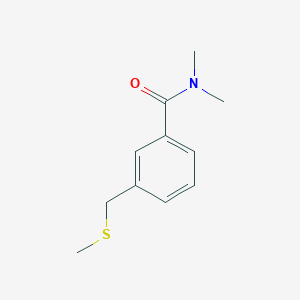
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic properties. This compound is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the main psychoactive component of cannabis. MDMB-CHMICA has been shown to have a high affinity for the CB1 receptor, making it a promising candidate for the development of novel cannabinoid-based therapies.
作用机制
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone exerts its effects by binding to the CB1 receptor, which is primarily located in the central nervous system. This binding leads to the activation of various signaling pathways, including the G protein-coupled receptor pathway and the mitogen-activated protein kinase pathway. The activation of these pathways results in the modulation of various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is responsible for the rewarding effects of drugs of abuse. Additionally, it has been shown to reduce inflammation and oxidative stress, which are implicated in various disease states.
实验室实验的优点和局限性
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone is a useful tool for scientific research due to its high potency and selectivity for the CB1 receptor. It can be used to study the physiological effects of CB1 receptor activation and to develop novel cannabinoid-based therapies. However, its high potency and potential for abuse make it a controlled substance, which can limit its availability for research purposes.
未来方向
There are several future directions for the study of (2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone. One potential direction is the development of novel cannabinoid-based therapies for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone and its potential for abuse. Finally, the development of new synthesis methods and purification techniques may make (2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone more accessible for scientific research.
合成方法
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process involving the reaction of 2-methylindole with pyrrolidine, followed by the addition of a methanone group. The final product is obtained through purification and isolation steps. The synthesis of (2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone is complex and requires specialized equipment and expertise.
科学研究应用
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has shown promise in the treatment of various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
属性
IUPAC Name |
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-13(14(17)16-8-4-5-9-16)11-6-2-3-7-12(11)15-10/h2-3,6-7,15H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZFUJCOLVBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)


![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)



![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)





![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)